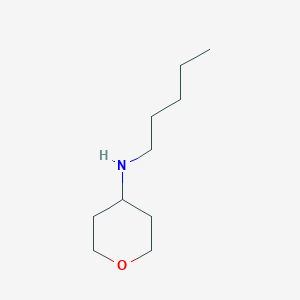
2,2,3-Trimethyl-4-pentenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3-Trimethylpent-4-enal is an organic compound with the molecular formula C8H14O It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-trimethylpent-4-enal can be achieved through several methods. One common approach involves the aldol condensation of 2,2,3-trimethylbutanal with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2,2,3-trimethylpent-4-enal may involve the catalytic hydrogenation of 2,2,3-trimethylpent-4-en-2-one. This process uses a metal catalyst, such as palladium or platinum, under hydrogen gas pressure to reduce the ketone to the corresponding aldehyde.
Types of Reactions:
Oxidation: 2,2,3-Trimethylpent-4-enal can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products:
Oxidation: 2,2,3-Trimethylpentanoic acid.
Reduction: 2,2,3-Trimethylpent-4-en-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,3-Trimethylpent-4-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde functional group.
Mecanismo De Acción
The mechanism of action of 2,2,3-trimethylpent-4-enal involves its reactivity as an aldehyde. The carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including condensation, addition, and polymerization. The compound can interact with biological molecules, such as proteins and nucleic acids, through covalent bonding, influencing their structure and function.
Comparación Con Compuestos Similares
- 2,2,4-Trimethylpent-3-enal
- 2,2,4-Trimethylpent-4-enal
- 2,2,3-Trimethylbutanal
Comparison: 2,2,3-Trimethylpent-4-enal is unique due to the position of its double bond and the presence of three methyl groups on the carbon chain. This structural arrangement imparts distinct chemical properties and reactivity compared to its analogs. For instance, 2,2,4-trimethylpent-3-enal has the double bond in a different position, affecting its reactivity and the types of reactions it can undergo.
Propiedades
Fórmula molecular |
C8H14O |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
2,2,3-trimethylpent-4-enal |
InChI |
InChI=1S/C8H14O/c1-5-7(2)8(3,4)6-9/h5-7H,1H2,2-4H3 |
Clave InChI |
CGJMHDFLIGBWTA-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)C(C)(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



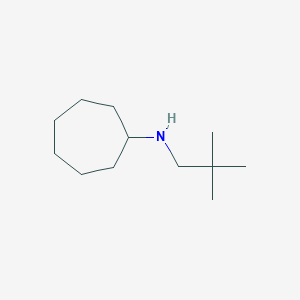

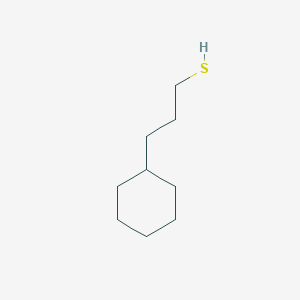
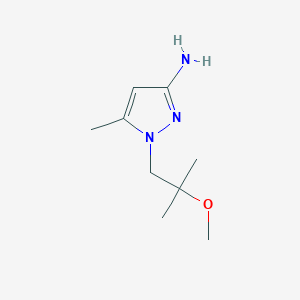

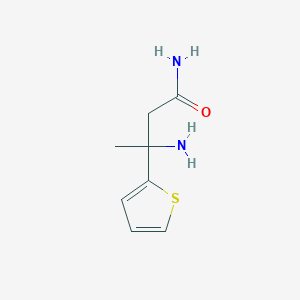
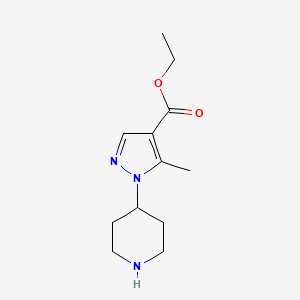

![2-{[(3-Hydroxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13307282.png)


